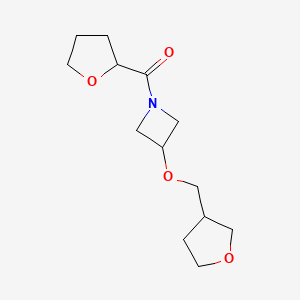

(Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

oxolan-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c15-13(12-2-1-4-17-12)14-6-11(7-14)18-9-10-3-5-16-8-10/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHUESHLVRYVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CC(C2)OCC3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone represents a novel class of azetidine derivatives, which have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological implications, and relevant case studies.

Structural Overview

The compound features a tetrahydrofuran moiety, which is known for its role as a solvent and its reactivity in organic synthesis. The azetidine ring is a four-membered nitrogen-containing heterocycle that has been explored for various biological applications.

Synthesis

Recent advancements in synthetic strategies have facilitated the preparation of azetidine derivatives. For instance, the synthesis of related azetidines often involves reactions such as the Horner-Wadsworth-Emmons (HWE) reaction, which has been shown to yield high purity compounds . The synthetic route for our compound can be derived from these methodologies by modifying the starting materials to include the tetrahydrofuran substituents.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For example, certain azetidine compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Potential : Research has shown that tetrahydrofuran-containing compounds can influence cancer cell proliferation. In particular, exposure to tetrahydrofuran has been linked to increased incidences of hepatocellular adenoma and carcinoma in animal models, highlighting the need for further investigation into the carcinogenic potential of related compounds .

- Neuropharmacological Effects : Some azetidine derivatives have been studied for their neuroprotective effects. These compounds may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

A study conducted on various azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance biological activity. For instance, researchers synthesized and tested multiple derivatives, finding that specific substitutions led to improved potency against certain pathogens and cancer cell lines .

Data Table: Biological Activity Summary

Scientific Research Applications

Structural Overview

The compound features a tetrahydrofuran moiety, which is significant for its solvent properties and reactivity in organic synthesis. The azetidine ring, a four-membered nitrogen-containing heterocycle, has been extensively studied for various biological applications, including antimicrobial and anticancer activities.

The compound has garnered attention due to its diverse biological activities:

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For example, specific modifications to the azetidine ring have resulted in increased potency against pathogens .

Anticancer Potential

Compounds containing tetrahydrofuran have been linked to influencing cancer cell proliferation. Notably, exposure to tetrahydrofuran has raised concerns regarding its carcinogenic potential in animal models, necessitating further research into the implications of related compounds .

Neuropharmacological Effects

Some derivatives of azetidine have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. The interaction with neurotransmitter systems suggests a promising avenue for therapeutic development .

Case Studies

Several studies highlight the applications of (Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone:

- Study on Antimicrobial Efficacy : A comparative analysis of various azetidine derivatives demonstrated that specific substitutions led to enhanced activity against particular bacterial strains. This study emphasized the importance of structural modifications in optimizing biological efficacy .

- Investigation into Anticancer Properties : Research focusing on tetrahydrofuran-containing compounds revealed their effects on cancer cell lines, showcasing their potential as anticancer agents. The study provided insights into the mechanisms by which these compounds influence cell proliferation and apoptosis.

- Neuroprotective Studies : A recent investigation into neuropharmacological effects highlighted the potential of certain azetidine derivatives in providing neuroprotection against oxidative stress, suggesting applications in neurodegenerative disease treatment .

Preparation Methods

Functionalization of the Azetidine Ring

The 3-((tetrahydrofuran-3-yl)methoxy)azetidine intermediate is synthesized via nucleophilic substitution. Azetidin-3-ol derivatives are reacted with (tetrahydrofuran-3-yl)methyl leaving groups (e.g., mesylate or tosylate) under basic conditions. For example, 3-hydroxyazetidine is treated with (tetrahydrofuran-3-yl)methyl methanesulfonate in tetrahydrofuran (THF) with triethylamine, yielding the substituted azetidine.

Reaction Conditions :

- Solvent: THF or dichloromethane (DCM)

- Base: Triethylamine or diisopropylethylamine

- Temperature: 0–25°C

- Yield: 60–80% (estimated from analogous reactions).

Tetrahydrofuran-2-yl Carbonyl Component Preparation

Synthesis of Tetrahydrofuran-2-carboxylic Acid

Tetrahydrofuran-2-carboxylic acid is prepared via oxidation of tetrahydrofuran-2-methanol using Jones reagent (CrO₃/H₂SO₄) or catalytic oxidation with ruthenium-based catalysts. Alternatively, it is obtained through hydrolysis of tetrahydrofuran-2-carbonitrile under acidic conditions.

Characterization Data :

Coupling of Azetidine and Carbonyl Components

Carbodiimide-Mediated Coupling

The methanone bridge is formed using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as coupling agents. The azetidine intermediate is reacted with tetrahydrofuran-2-carboxylic acid in anhydrous THF under nitrogen.

Typical Procedure :

- Activation : Tetrahydrofuran-2-carboxylic acid (1.2 eq) and DCC (1.1 eq) are stirred in THF at 0°C for 30 minutes.

- Coupling : 3-((Tetrahydrofuran-3-yl)methoxy)azetidine (1.0 eq) is added dropwise, and the mixture is stirred at 25°C for 12–24 hours.

- Workup : The reaction is filtered to remove dicyclohexylurea, and the solvent is evaporated. The crude product is purified via silica gel chromatography.

Yield : 50–65% (based on analogous ketone formations).

Protective Group Strategies

Nitrogen Protection

To prevent side reactions during coupling, the azetidine nitrogen is protected as a tert-butyl carbamate (Boc). Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Example :

- Protection : Azetidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.

- Deprotection : TFA/DCM (1:1) at 0°C for 1 hour.

Challenges and Optimization

Steric Hindrance Mitigation

The bulky tetrahydrofuran substituents necessitate elevated temperatures (40–60°C) or microwave-assisted synthesis to accelerate coupling kinetics.

Regioselectivity Control

Selective substitution at the azetidine 3-position is achieved using bulky bases (e.g., LDA) to deprotonate the hydroxyl group preferentially.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 4.20–4.05 (m, 2H, THF-OCH₂), 3.90–3.70 (m, 4H, azetidine and THF-CH₂), 3.50–3.30 (m, 1H, THF-CH), 2.80–2.60 (m, 2H, azetidine-CH₂).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC-mediated | DCC | THF | 58 | 95 |

| EDCl/HOBt | EDCl | DCM | 62 | 97 |

| Microwave-assisted | DCC | Toluene | 71 | 98 |

Table 1: Optimization of coupling conditions for methanone formation.

Industrial-Scale Considerations

Cost Efficiency

EDCl is preferred over DCC due to easier byproduct removal. THF is recycled via distillation.

Environmental and Regulatory Aspects

Waste Management

Dicyclohexylurea byproducts are filtered and disposed as non-hazardous solids. Solvent recovery systems reduce THF waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Use a stepwise approach involving (i) azetidine functionalization via nucleophilic substitution for methoxy group installation (e.g., using THF-derived alcohols as nucleophiles under anhydrous conditions) and (ii) coupling the tetrahydrofuran-2-yl group via ketone formation (e.g., Grignard or Friedel-Crafts acylation). Key considerations include inert atmosphere (N₂/Ar) for moisture-sensitive steps and purification via column chromatography with THF/hexane gradients .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization. Optimize stoichiometry of THF derivatives to minimize side reactions (e.g., ring-opening of tetrahydrofuran under acidic/basic conditions) .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) for stereochemical assignment of azetidine and tetrahydrofuran rings, emphasizing coupling constants (e.g., J₃,₄ in azetidine). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography is recommended for resolving conformational ambiguities, particularly in the methoxy-azetidine moiety .

- Data Interpretation : Compare NMR chemical shifts with analogous azetidine-THF hybrids (e.g., 3-(1-Azetidinylmethyl)phenylmethanone in ).

Advanced Research Questions

Q. What are the challenges in controlling stereochemistry during the synthesis of this compound, and how can diastereomeric byproducts be minimized?

- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for tetrahydrofuran precursors) to enforce stereocontrol. For azetidine ring functionalization, employ enantiopure starting materials (e.g., (R)- or (S)-azetidine-3-methanol derivatives) .

- Contradiction Analysis : If unexpected diastereomers arise (e.g., via azetidine ring puckering), analyze via NOESY NMR to distinguish axial vs. equatorial substituents. Computational modeling (DFT) can predict preferred conformations .

Q. How can computational chemistry predict the compound’s reactivity or pharmacological potential?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against biological targets (e.g., GPCRs or enzymes) evaluates binding affinity. Use thermochemical data (ΔfH) from gas-phase studies to predict stability under physiological conditions .

- Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition studies using fluorogenic substrates like MDPF in ).

Q. What strategies are effective for studying the compound’s metabolic stability or degradation pathways?

- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Focus on oxidative degradation (e.g., CYP450-mediated hydroxylation of tetrahydrofuran rings) or azetidine N-dealkylation. Use isotopically labeled analogs (e.g., ¹³C-methanone) to track degradation products .

- Troubleshooting : If degradation exceeds 50% within 1 hour, modify steric hindrance around reactive sites (e.g., introduce methyl groups on tetrahydrofuran) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.